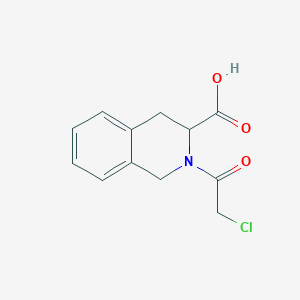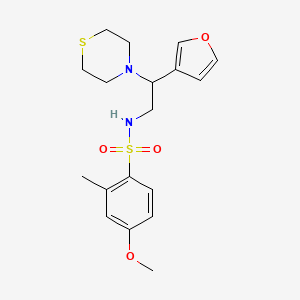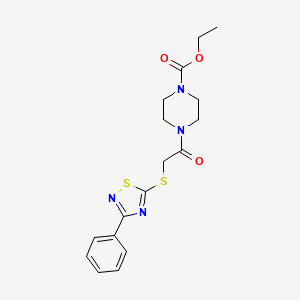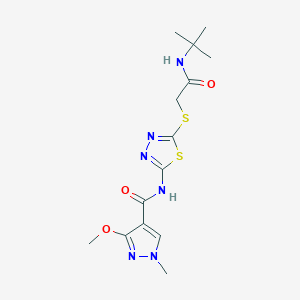![molecular formula C10H9ClFNO2 B2392098 N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide CAS No. 2411287-54-0](/img/structure/B2392098.png)
N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide, commonly known as CF3, is a chemical compound used in scientific research for its unique properties. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields.
作用机制
CF3 works by binding to the active site of the targeted enzyme, thereby preventing its normal function. This leads to a disruption in the cellular processes that rely on the activity of the enzyme, ultimately leading to cell death.
Biochemical and Physiological Effects:
CF3 has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
CF3 has several advantages for use in laboratory experiments, including its potency and specificity for certain enzymes. However, it also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research on CF3. One area of interest is its potential applications in cancer treatment, where it may be used in combination with other drugs to enhance their effectiveness. Another area of interest is its potential applications in the treatment of inflammatory diseases, where it may be used to target specific enzymes involved in the inflammatory response. Additionally, further research is needed to better understand the potential limitations and toxicities associated with CF3 use, as well as to develop more efficient synthesis methods.
合成方法
CF3 can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-fluorobenzyl alcohol with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylmorpholine to form the corresponding amide. Finally, the amide is treated with epichlorohydrin to yield CF3.
科学研究应用
CF3 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, including the proteasome and the histone deacetylase (HDAC) enzymes. Inhibition of these enzymes has been shown to have potential therapeutic applications in cancer treatment and other diseases.
属性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c11-7-3-6(1-2-8(7)12)4-13-10(14)9-5-15-9/h1-3,9H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAZPUXRQSUSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)
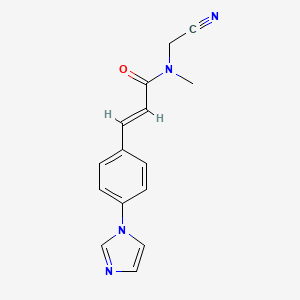
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)
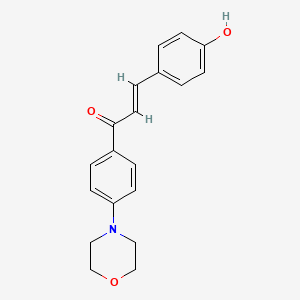
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
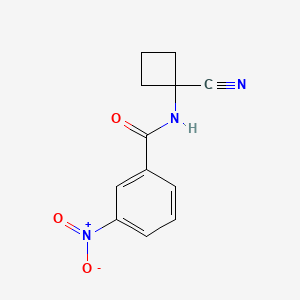
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)
![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)

